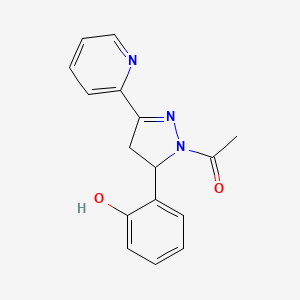
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring both pyrazole and ethanone functional groups. These structural units confer a range of chemical and biological properties upon the molecule, making it of interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to give the pyrazole core. Subsequent substitution reactions introduce the pyridinyl group.
Industrial Production Methods: : In industrial settings, large-scale synthesis may employ catalytic systems to improve efficiency and yield. Optimizing reaction conditions like temperature, solvent, and pH is crucial to achieve high purity and minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Oxidation of the hydroxyphenyl group can yield quinone derivatives.
Reduction: : Reduction may alter the ethanone group to an alcohol.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitutions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, dichloromethane, and water are frequently used.
Major Products: : Products vary depending on the reaction but often involve derivatives with modified aromatic rings or reduced carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used in organic synthesis as a building block for more complex molecules. Biology Medicine : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in material science for its unique structural properties, contributing to novel polymer designs.
Wirkmechanismus
The compound exerts its biological effects through interaction with specific molecular targets. Its pyrazole and ethanone functional groups allow it to bind with enzymes and receptors, influencing pathways such as signal transduction and metabolic regulation. The hydroxyphenyl group provides additional sites for hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique in its combined functional groups, offering a versatile scaffold for derivatization. Similar compounds include:
1-(2-hydroxyphenyl)-3-(pyridin-2-yl)-1H-pyrazole: : Lacks the ethanone group, reducing reactivity.
2-hydroxy-3-pyridyl-1H-pyrazole: : Has fewer sites for functional modifications.
1-(2-hydroxyphenyl)-3-pyridylmethanone: : Similar but lacks the pyrazole ring, impacting binding properties.
Eigenschaften
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-pyridin-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)19-15(12-6-2-3-8-16(12)21)10-14(18-19)13-7-4-5-9-17-13/h2-9,15,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFJZSTFYBBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
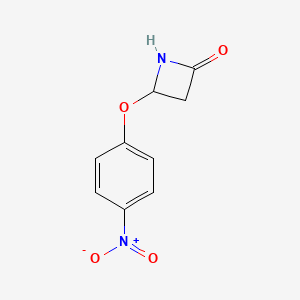
![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)
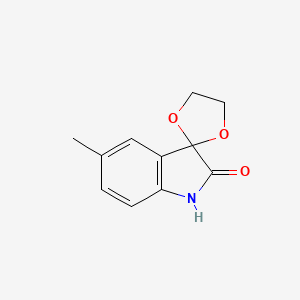
![3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2971260.png)
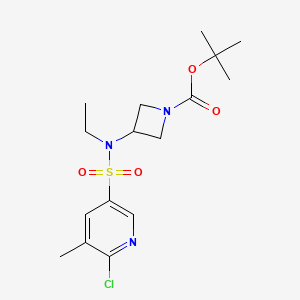
![N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2971270.png)
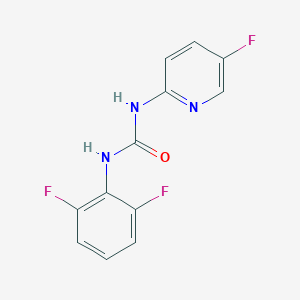
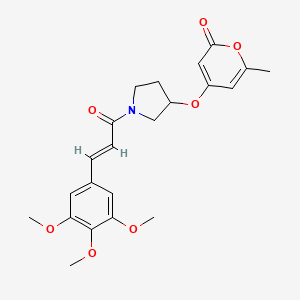
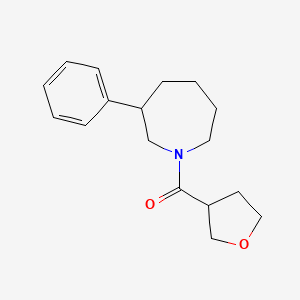
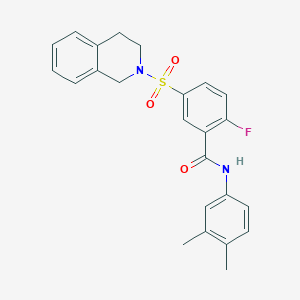
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)
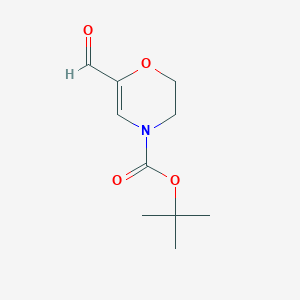
![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
